molecular formula C10H12N2O2 B580918 3-(3-Nitrophenyl)pyrrolidine CAS No. 1263279-39-5

3-(3-Nitrophenyl)pyrrolidine

Cat. No.: B580918
CAS No.: 1263279-39-5
M. Wt: 192.218
InChI Key: BHQCMXVWCHNNAJ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)pyrrolidine (CAS 132993-20-5), also referred to as 1-(3-Nitrophenyl)pyrrolidine, is a pyrrolidine derivative with a nitro-substituted phenyl group at the 3-position. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol . The compound is synthesized via a coupling reaction between 1-iodo-3-nitrobenzene and pyrrolidine under General Procedure 3 (GP3), yielding a yellow crystalline solid . Key spectroscopic data include:

  • ¹H-NMR (CDCl₃): δ 2.06 (m, 4H), 3.34 (t, J=6.6 Hz, 4H), 6.80–7.46 ppm (aromatic protons) .
  • MS(ESI): m/z [M+H]⁺ 193.4 .

This compound is primarily utilized in medicinal chemistry research, particularly in studies targeting anti-prion and neuroprotective activities, though specific biological data remain underreported in the provided evidence .

Properties

CAS No.

1263279-39-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.218

IUPAC Name

3-(3-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-8(6-10)9-4-5-11-7-9/h1-3,6,9,11H,4-5,7H2

InChI Key

BHQCMXVWCHNNAJ-UHFFFAOYSA-N

SMILES

C1CNCC1C2=CC(=CC=C2)[N+](=O)[O-]

Synonyms

3-(3-nitrophenyl)pyrrolidine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Physical Form Key Substituents/Features Reference
3-(3-Nitrophenyl)pyrrolidine C₁₀H₁₂N₂O₂ 192.21 132993-20-5 Yellow solid 3-Nitrophenyl, pyrrolidine ring
1-(3-Nitrophenyl)piperidine C₁₁H₁₄N₂O₂ 206.24 Not provided Not reported 3-Nitrophenyl, piperidine ring
(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride C₁₀H₁₂ClN₂O₃ 267.67 CK00308E-1 White crystalline 2-Nitrophenoxy, pyrrolidine, HCl salt
4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione C₂₀H₁₈N₄O₅ 394.38 Not provided Off-white solid 3-Nitrophenyl, dione, methylamino
3-(Boc-amino)pyrrolidine Hydrochloride C₉H₁₈N₂O₂·HCl 234.72 Not provided Not reported Boc-protected amino group
Key Observations:
  • Ring Size : Replacing pyrrolidine (5-membered) with piperidine (6-membered) in 1-(3-Nitrophenyl)piperidine increases molecular weight and alters steric effects .
  • Substituent Position: (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride has a nitrophenoxy group at the 2-position, enhancing polarity and solubility compared to the 3-nitrophenyl group .
  • Functional Groups : The dione moiety in the pyrrolidine-2,3-dione derivative introduces hydrogen-bonding sites, impacting biological activity .
Key Observations:
  • Catalysts: Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve yield in amide couplings compared to conventional methods .
  • Purification : Column chromatography remains standard for isolating pyrrolidine derivatives .

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